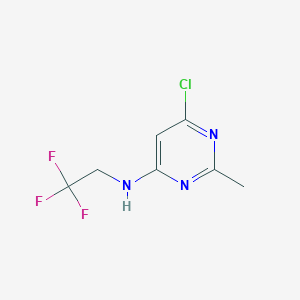![molecular formula C8H6F3N5 B1467558 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine CAS No. 1249569-04-7](/img/structure/B1467558.png)
1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine
Overview
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a triazole ring
Preparation Methods
The synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting with the preparation of the pyridine and triazole precursors. One common method involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with hydrazine derivatives under specific conditions to form the triazole ring. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group and the triazole ring can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine can be compared with other similar compounds such as:
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol: This compound also contains a trifluoromethyl group and a pyridine ring but differs in the presence of a piperidine ring instead of a triazole ring.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): This compound features a similar pyridine ring with a trifluoromethyl group but includes additional functional groups that confer different chemical properties.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group, pyridine ring, and triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)5-1-2-6(13-3-5)16-7(12)14-4-15-16/h1-4H,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRSMRMTVUGXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)

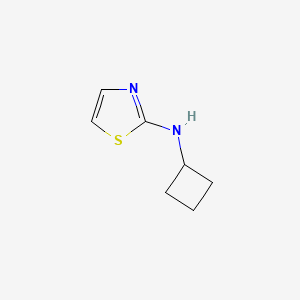
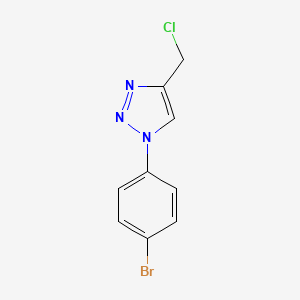

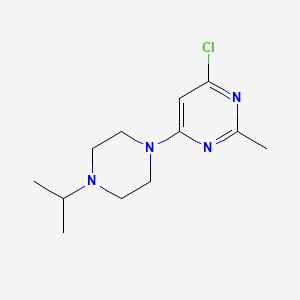
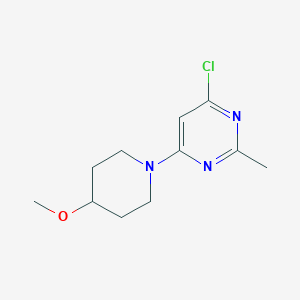
![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)
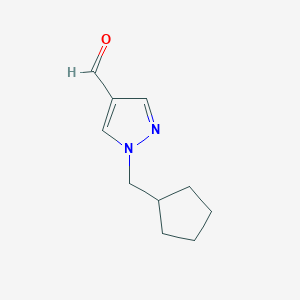
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467492.png)
![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)

![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)
